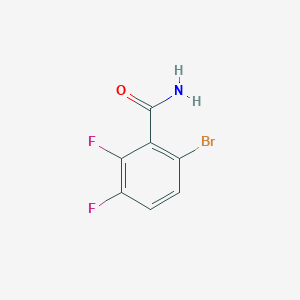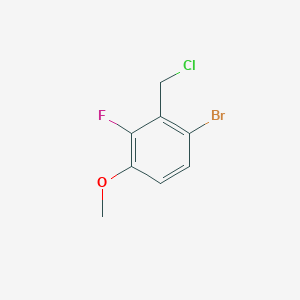![molecular formula C9H9F3O B1380851 [4-(2,2,2-Trifluoroethyl)phenyl]methanol CAS No. 1108151-49-0](/img/structure/B1380851.png)
[4-(2,2,2-Trifluoroethyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,2,2-Trifluoroethyl)phenyl]methanol is an organic compound with the molecular formula C9H9F3O It is characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to a methanol group
Mechanism of Action
Target of Action
The primary target of [4-(2,2,2-Trifluoroethyl)phenyl]methanol is Tyrosine–tRNA ligase, cytoplasmic . This enzyme plays a crucial role in protein synthesis by attaching the amino acid tyrosine to the appropriate tRNA molecule.
Mode of Action
It is likely that the compound interacts with the active site of the enzyme, potentially altering its function .
Biochemical Pathways
Given its target, it is plausible that it impacts the protein synthesis pathway, specifically the process of trna aminoacylation .
Pharmacokinetics
These properties play a significant role in determining the compound’s bioavailability .
Result of Action
Given its target, it is likely that the compound affects protein synthesis, potentially leading to changes in cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,2,2-Trifluoroethyl)phenyl]methanol typically involves the reaction of 4-(2,2,2-trifluoroethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, resulting in the reduction of the aldehyde group to a primary alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(2,2,2-Trifluoroethyl)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form [4-(2,2,2-Trifluoroethyl)phenyl]methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: 4-(2,2,2-Trifluoroethyl)benzaldehyde or 4-(2,2,2-Trifluoroethyl)benzoic acid.
Reduction: [4-(2,2,2-Trifluoroethyl)phenyl]methane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
[4-(2,2,2-Trifluoroethyl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
[4-(Trifluoromethyl)phenyl]methanol: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.
[4-(2,2,2-Trifluoroethyl)phenyl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
[4-(2,2,2-Trifluoroethyl)phenyl]acetone: Similar structure but with an acetone group instead of a methanol group.
Uniqueness
[4-(2,2,2-Trifluoroethyl)phenyl]methanol is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[4-(2,2,2-trifluoroethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c10-9(11,12)5-7-1-3-8(6-13)4-2-7/h1-4,13H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJVXOLAPROZSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108151-49-0 |
Source


|
| Record name | [4-(2,2,2-trifluoroethyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
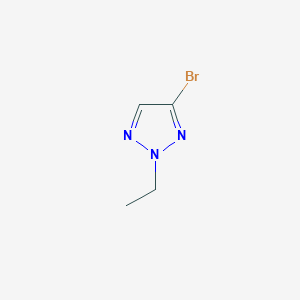
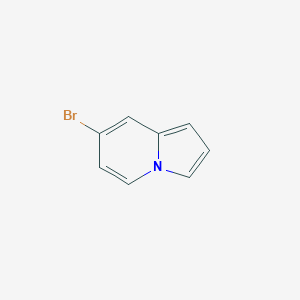

![4-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1380773.png)
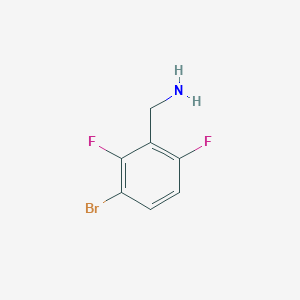
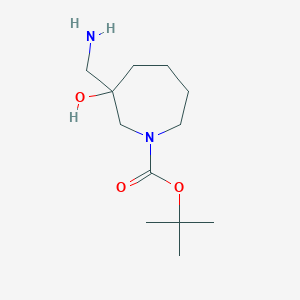
![[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine](/img/structure/B1380778.png)
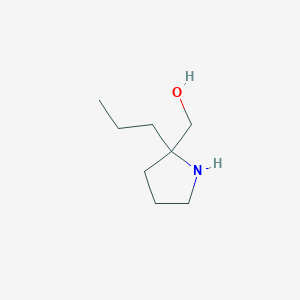

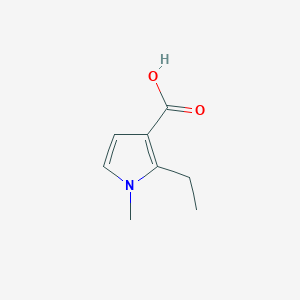
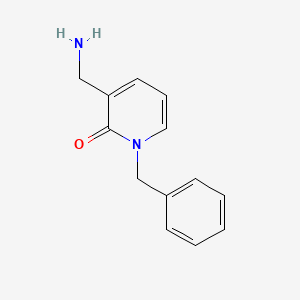
![5-Aminobenzo[d]thiazole-2-carbonitrile](/img/structure/B1380788.png)
